molecular formula C6H13N3O4S B11964681 2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide

2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide

Cat. No.: B11964681
M. Wt: 223.25 g/mol
InChI Key: IPZPYSHFPHKLJM-UHFFFAOYSA-N
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Description

2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring with multiple hydroxyl groups and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The hydrazinecarbothioamide moiety is then introduced through a series of nucleophilic substitution reactions, where hydrazine derivatives react with thioamide precursors under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures consistent quality and efficiency. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbothioamide moiety is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2R,3S,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-YL)hydrazinecarbothioamide apart from similar compounds is its unique combination of a tetrahydropyran ring with multiple hydroxyl groups and a hydrazinecarbothioamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13N3O4S

Molecular Weight

223.25 g/mol

IUPAC Name

[(3,4,5-trihydroxyoxan-2-yl)amino]thiourea

InChI

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)

InChI Key

IPZPYSHFPHKLJM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)NNC(=S)N)O)O)O

Origin of Product

United States

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